molecular formula C9H4ClFIN B14043379 2-Chloro-6-fluoro-8-iodoquinoline

2-Chloro-6-fluoro-8-iodoquinoline

Cat. No.: B14043379
M. Wt: 307.49 g/mol
InChI Key: DOIVXYWGTUXESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFIN. It belongs to the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and iodine atoms into the quinoline structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-8-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-8-iodoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-6-fluoro-8-iodoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-8-iodoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it can inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoroquinoline
  • 2-Chloro-8-iodoquinoline
  • 6-Fluoro-8-iodoquinoline

Uniqueness

2-Chloro-6-fluoro-8-iodoquinoline is unique due to the presence of three different halogen atoms, which confer distinct chemical and biological properties. This combination of halogens enhances its reactivity and potential for diverse applications compared to similar compounds with fewer halogen substitutions .

Properties

Molecular Formula

C9H4ClFIN

Molecular Weight

307.49 g/mol

IUPAC Name

2-chloro-6-fluoro-8-iodoquinoline

InChI

InChI=1S/C9H4ClFIN/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H

InChI Key

DOIVXYWGTUXESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)F)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.